2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties. The presence of a chloro group and a methoxy group further adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrroloquinoline Core: : The pyrroloquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzylamine derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
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Introduction of the Chloro Group: : The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride. This step typically occurs under anhydrous conditions to prevent hydrolysis .
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Methoxylation: : The methoxy group can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide. This step often requires the presence of a base, such as potassium carbonate, to deprotonate the starting material and facilitate the methylation reaction .
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Formation of the Benzamide Moiety: : The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the intermediate compound with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide product .
Chemical Reactions Analysis
2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives, which may have different reactivity and stability .
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Substitution: : The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols. This can lead to the formation of substituted derivatives with different functional groups .
Scientific Research Applications
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Chemistry: : The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other heterocyclic compounds. It can be used as a building block for the construction of more complex molecules .
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Biology: : The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor .
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Medicine: : Due to its potential biological activities, the compound has been investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
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Industry: : The compound’s unique chemical properties make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can be compared with other similar compounds, such as:
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Quinoline Derivatives: : Quinoline derivatives, such as chloroquine and quinine, are well-known for their antimalarial activity. The presence of the pyrroloquinoline core in this compound adds to its chemical diversity and potential biological activities .
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Indole Derivatives: : Indole derivatives, such as indomethacin and serotonin, are known for their diverse biological activities. The presence of the pyrroloquinoline core in the compound provides a unique structural feature that distinguishes it from traditional indole derivatives .
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Benzamide Derivatives: : Benzamide derivatives, such as metoclopramide and sulpiride, are known for their pharmacological activities. The combination of the benzamide moiety with the pyrroloquinoline core in the compound provides a unique chemical scaffold with potential therapeutic applications .
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-14-7-6-12-10-13-8-9-23(18(13)21-17(12)11-14)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
MZKCLETTYAJZFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4Cl)C=C2C=C1 |
Origin of Product |
United States |
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